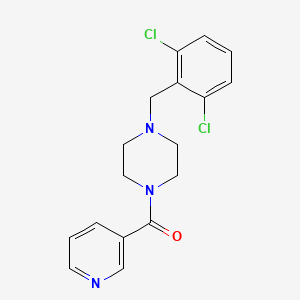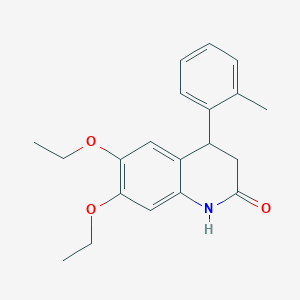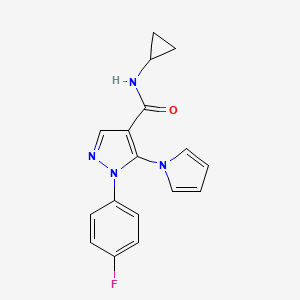![molecular formula C19H31NO2 B4655045 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine](/img/structure/B4655045.png)
4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine
Descripción general
Descripción
4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine, also known as TRPM8 antagonist AMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a potent antagonist of the transient receptor potential melastatin 8 (TRPM8) channel, which plays a crucial role in various physiological processes, including thermoregulation, pain sensation, and cancer cell proliferation.
Mecanismo De Acción
4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine antagonist AMTB works by binding to the 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine channel and blocking its activity. The 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine channel is known to play a crucial role in various physiological processes, including thermoregulation, pain sensation, and cancer cell proliferation. By inhibiting the activity of this channel, AMTB can modulate these processes and potentially offer therapeutic benefits.
Biochemical and Physiological Effects
Studies have shown that 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine antagonist AMTB has various biochemical and physiological effects. The compound has been shown to reduce cancer cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce pain sensation and improve thermoregulation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine antagonist AMTB in lab experiments is its potency and specificity. The compound has a high affinity for the 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine channel and can effectively block its activity. However, one of the limitations of using AMTB is its potential toxicity and off-target effects. Careful dose optimization and toxicity testing are necessary to ensure the safety and efficacy of the compound in lab experiments.
Direcciones Futuras
There are several future directions for the research and development of 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine antagonist AMTB. One potential application is in the treatment of various types of cancer, where the compound can be used to inhibit cancer cell proliferation and induce apoptosis. Another potential application is in the development of novel pain medications, where the compound can be used to reduce pain sensation without the side effects of traditional pain medications. Further research is also needed to explore the potential off-target effects and toxicity of the compound and to optimize its dose and delivery methods for clinical use.
Aplicaciones Científicas De Investigación
4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine antagonist AMTB has been extensively studied for its potential applications in various fields of medicine. One of the most promising areas of research is the treatment of cancer. Studies have shown that 4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine channels are overexpressed in various cancer cells, and their inhibition using AMTB can lead to a significant reduction in cancer cell proliferation and tumor growth.
Propiedades
IUPAC Name |
4-[6-(2,3,5-trimethylphenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2/c1-16-14-17(2)18(3)19(15-16)22-11-7-5-4-6-8-20-9-12-21-13-10-20/h14-15H,4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTVIJLQERQYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCCCN2CCOCC2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(2,3,5-Trimethylphenoxy)hexyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4654963.png)

![1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4654973.png)
![2-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4654989.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B4654992.png)

![1-[(2-fluorobenzyl)oxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4655014.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4655016.png)

![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4655028.png)
![1-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4655041.png)
![3-{5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4655047.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-1-phenylmethanesulfonamide](/img/structure/B4655051.png)
![2-(4-methoxyphenyl)-8,9-dimethyl-7-(3-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4655064.png)